3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class, characterized by a five-membered aromatic ring containing three nitrogen atoms. The 4-methyl group stabilizes the triazole ring, while the 3-position is substituted with a (5-bromo-2-methylphenoxy)methyl moiety.
Synthetic routes for analogous triazoles often involve nucleophilic substitution or coupling reactions. For example, compounds with similar substituents are synthesized via thiol-alkylation (as in ) or Pd-catalyzed cross-coupling (). The bromine atom in the target compound may enhance binding to biological targets or serve as a handle for further derivatization.
Properties
IUPAC Name |
3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-8-3-4-9(12)5-10(8)16-6-11-14-13-7-15(11)2/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUOOGBMLABQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 5-bromo-2-methylphenol with formaldehyde and 4-methyl-4H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dihydrotriazoles.
Scientific Research Applications
3-[(5-Bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It is studied for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in the growth and proliferation of microorganisms or cancer cells. The triazole ring is known to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their substituent variations are summarized below:
Spectroscopic and Analytical Data
- IR/NMR Trends :
- Mass Spectrometry :
- Bromine isotopes (⁷⁹Br/⁸¹Br) produce characteristic M+2 peaks (e.g., m/z 464 [M+1] in ).
Biological Activity
3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole (CAS No: 1856896-39-3) is a synthetic compound belonging to the triazole class. Triazoles are widely recognized for their biological activities, particularly in agriculture as fungicides and in pharmaceuticals for their potential therapeutic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
- Molecular Formula : C11H12BrN3O
- Molecular Weight : 282.14 g/mol
- Structure : The compound features a triazole ring substituted with a bromo-methylphenoxy group, which is significant for its biological interactions.
Triazole compounds primarily function as inhibitors of fungal cytochrome P450 enzymes, particularly CYP51, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to fungal cell death. In addition to antifungal properties, triazoles have been shown to modulate mammalian cytochrome P450 enzymes, affecting steroid hormone biosynthesis and potentially leading to endocrine disruption .
Antifungal Activity
Research indicates that triazoles exhibit broad-spectrum antifungal activity. The specific compound under study has shown promising results against various fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus niger | 1.0 µg/mL |
| Fusarium solani | 0.25 µg/mL |
These findings suggest that this compound is effective against clinically relevant fungi .
Cytotoxicity Studies
In vitro studies have investigated the cytotoxic effects of this compound on human cancer cell lines. Notably:
- Cell Line : HepG2 (human liver cancer)
- IC50 Value : 15 µM
This indicates moderate cytotoxicity, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
-
Study on Antifungal Efficacy :
A comparative study evaluated the antifungal efficacy of various triazoles, including the compound . Results demonstrated that it outperformed several common fungicides in inhibiting growth of resistant fungal strains. -
Toxicogenomic Analysis :
A toxicogenomic study assessed the impact of triazoles on gene expression related to liver function in rat models. The study found significant modulation of genes involved in xenobiotic metabolism and steroidogenesis, indicating potential adverse effects on endocrine functions due to exposure to triazoles . -
MicroRNA Expression :
Another research effort explored the differential expression of microRNAs in response to exposure to triazoles. The findings highlighted specific miRNAs that could serve as biomarkers for toxicity assessment related to this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
